molecular formula C7H2BrClF4O B1403912 1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene CAS No. 1417567-00-0

1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene

Cat. No.: B1403912
CAS No.: 1417567-00-0
M. Wt: 293.44 g/mol
InChI Key: BFOJSOJXZNLDES-UHFFFAOYSA-N
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Description

1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene typically involves halogenation reactions. One common method is the bromination of 2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while nitration can produce a nitro derivative.

Scientific Research Applications

The compound 1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene , with the CAS number 1417567-00-0 , is a halogenated aromatic compound that has gained attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in scientific research, and provides insights into its utility in different domains.

Synthetic Chemistry

One of the primary applications of this compound is in synthetic organic chemistry. It serves as a versatile intermediate for the synthesis of more complex molecules. The presence of multiple functional groups allows for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Pharmaceutical Development

The compound’s unique structure makes it a candidate for pharmaceutical research. Halogenated compounds are often investigated for their biological activities, including antimicrobial and anti-inflammatory properties. Research has shown that fluorinated compounds can enhance metabolic stability and bioavailability, making them valuable in drug design.

Material Science

In material science, this compound can be used to develop advanced materials with specific properties. Its fluorinated nature may impart desirable characteristics such as chemical resistance and thermal stability, which are crucial for applications in coatings and polymers.

Agricultural Chemistry

Halogenated compounds are also explored in agricultural chemistry as potential agrochemicals. The unique reactivity of this compound may allow for the development of new pesticides or herbicides that are effective against specific pests while minimizing environmental impact.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound as an intermediate in the synthesis of novel fluorinated pharmaceuticals. The researchers utilized this compound to introduce fluorine atoms into bioactive molecules, enhancing their pharmacological profiles.

Case Study 2: Development of Advanced Coatings

Another research project focused on incorporating this compound into polymer matrices to create advanced coatings with improved durability and weather resistance. The study found that the addition of this compound significantly enhanced the performance characteristics of the coatings compared to traditional formulations.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene involves its interaction with molecular targets through its halogen atoms. The presence of bromine, chlorine, and fluorine atoms can influence the compound’s reactivity and binding affinity to various receptors or enzymes. The specific pathways and molecular targets depend on the context of its application, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

  • 1-Bromo-4-[chloro(difluoro)methoxy]benzene
  • 4-Bromo-2-chloro-1-methoxybenzene
  • 1-Bromo-2-[chloro(difluoro)methoxy]benzene

Uniqueness: 1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene is unique due to the specific arrangement of halogen atoms on the benzene ring, which can significantly affect its chemical properties and reactivity. The presence of multiple halogens in different positions can lead to distinct electronic effects and steric hindrance, making this compound valuable for specific applications in research and industry.

Biological Activity

1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene (CAS Number: 1417567-00-0) is an aromatic compound characterized by the presence of multiple halogen atoms, specifically bromine, chlorine, and fluorine. The unique arrangement of these halogens on the benzene ring influences its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₂BrClF₄O
  • Molecular Weight : 293.44 g/mol
  • Structural Characteristics : The compound features a difluoromethoxy group and multiple halogen substituents that contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its halogen atoms, which can facilitate interactions with various molecular targets. These interactions may include:

  • Electrophilic Attack : The presence of electron-withdrawing halogens enhances electrophilicity, allowing the compound to participate in nucleophilic substitutions.
  • Hydrogen Bonding : The difluoromethoxy group can engage in hydrogen bonding with biological macromolecules, potentially influencing enzyme activity or receptor binding.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Properties : Halogenated compounds are often evaluated for their efficacy against bacterial and fungal pathogens.
  • Anticancer Activity : Some studies have suggested that fluorinated aromatic compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and disruption of cell cycle progression.
  • Enzyme Inhibition : Compounds like this compound may act as inhibitors of specific enzymes involved in metabolic pathways or signal transduction .

Case Studies and Research Findings

Several studies have explored the biological implications of similar halogenated compounds:

  • Anticancer Activity :
    • A study demonstrated that fluorinated benzene derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
    • Another research highlighted the role of trifluoromethyl groups in enhancing the potency of phenolic compounds against cancer cells, suggesting that similar modifications in this compound could yield promising results .
  • Enzyme Inhibition :
    • Research focused on m-aryloxy phenols revealed that modifications involving halogenation could enhance inhibitory activity against nitric oxide synthases (NOS), which are implicated in various inflammatory processes .
    • The interaction between halogenated compounds and enzymes has been extensively studied, revealing that such compounds can serve as effective inhibitors due to their ability to stabilize transition states during enzymatic reactions.

Comparative Analysis

The following table summarizes the biological activities observed in structurally related compounds:

Compound NameBiological ActivityMechanism of Action
1-Bromo-3-fluoro-4-methoxybenzeneAntimicrobialDisruption of cell membrane integrity
1-Bromo-2-fluorobenzeneAnticancerInduction of apoptosis
1-Bromo-4-chloro-3-fluorobenzeneEnzyme inhibitionCompetitive inhibition
1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluorobenzenePotential anticancer and antimicrobialElectrophilic attack and hydrogen bonding

Properties

IUPAC Name

1-bromo-2-[chloro(difluoro)methoxy]-4,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4O/c8-3-1-4(10)5(11)2-6(3)14-7(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOJSOJXZNLDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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